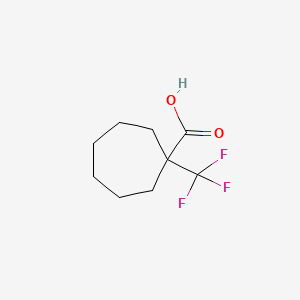
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cycloheptane ring, with a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid finds applications in several areas of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems. Pathways involved may include metabolic processes where the compound is modified or broken down, influencing its overall activity and effects.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Differing by the ring size, this compound has a cyclohexane ring instead of a cycloheptane ring.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Featuring a cyclopentane ring, this compound also shares the trifluoromethyl and carboxylic acid groups.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound has a different carbon backbone but includes the trifluoromethyl and carboxylic acid functionalities. The uniqueness of this compound lies in its seven-membered ring structure, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H13F3O2 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)8(7(13)14)5-3-1-2-4-6-8/h1-6H2,(H,13,14) |
Clave InChI |
DDVVDMCODSRRCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)
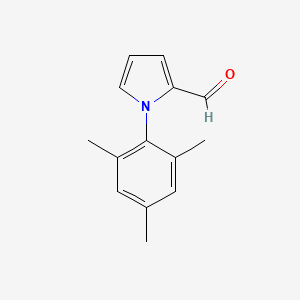
![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)
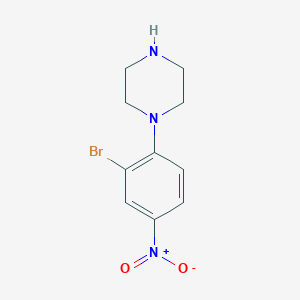

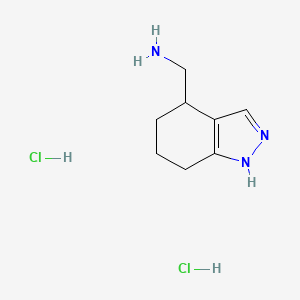
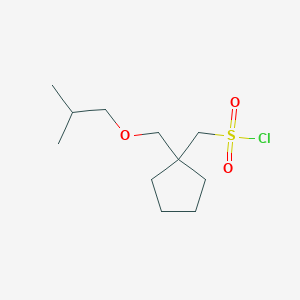
![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
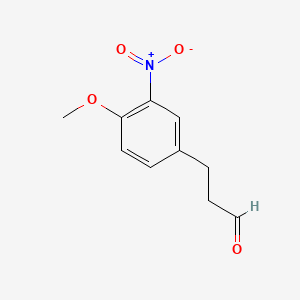
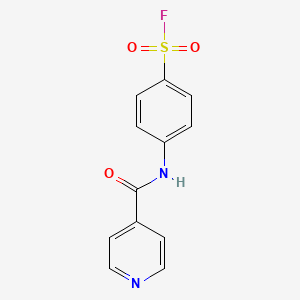
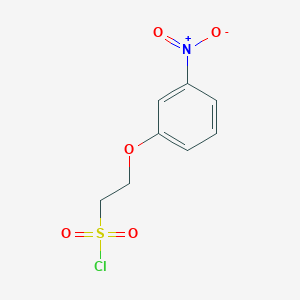

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid](/img/structure/B15309546.png)
